2-(4-甲氧基苯基)吲哚嗪

描述

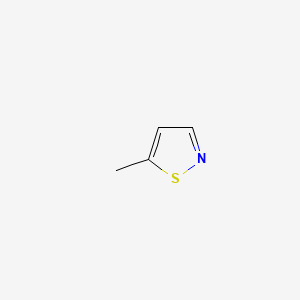

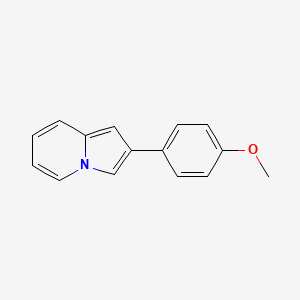

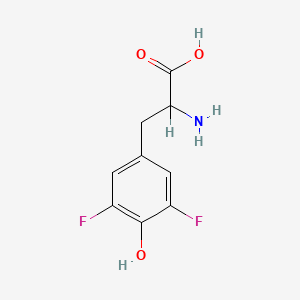

“2-(4-Methoxyphenyl)indolizine” is a chemical compound with the CAS Number: 7496-82-4 . It has a molecular weight of 223.27 . The IUPAC name for this compound is 2-(4-methoxyphenyl)indolizine .

Synthesis Analysis

The synthesis of indolizines, including “2-(4-Methoxyphenyl)indolizine”, has been a topic of interest in recent years . The straightforward synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has been overshadowed by numerous new strategies that have been revealed especially within the last ten years . These new strategies include transition metal-catalyzed reactions and approaches based on oxidative coupling .

Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)indolizine” can be represented by the InChI code: 1S/C15H13NO/c1-17-15-7-5-12(6-8-15)13-10-14-4-2-3-9-16(14)11-13/h2-11H,1H3 . This code provides a unique representation of the compound’s molecular structure .

Chemical Reactions Analysis

Indolizine derivatives, including “2-(4-Methoxyphenyl)indolizine”, have been the subject of various chemical reactions . These reactions include radical-induced synthetic approaches, which are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxyphenyl)indolizine” include a molecular weight of 223.27 . It should be stored at a temperature of 28 C .

科学研究应用

药物化学

包括“2-(4-甲氧基苯基)吲哚嗪”在内的吲哚和吲哚嗪衍生物,因其在各种生物活性天然和合成物质中的关键作用,一直备受关注 . 它们以其在杂环化学中的重要性而闻名,并有望成为开发新型候选药物的平台 .

抗菌和抗病毒化合物

包括“2-(4-甲氧基苯基)吲哚嗪”在内的各种含吲哚化合物的合成,因其作为抗菌和抗病毒化合物中的中间体而引人注目 .

生物活性分子

已知吲哚和吲哚嗪衍生物可以模拟肽的结构,并可逆地结合酶 . 它们在生理和药理学、工业和合成应用方面表现出重要作用 .

抗癌特性

吲哚衍生物已被研究作为潜在的靶向抗癌剂 . 例如,化合物 N-(4-氨基苄基)-N-(4-羟基苄基)-2-(1 H-吲哚-3-基)乙酰胺对 HT29 细胞(一种恶性结肠癌细胞系)表现出显着的选择性 .

绿色化学

已开发出合成吲哚和吲哚嗪衍生物的新绿色方法 . 这些方法旨在减少化学过程对环境的影响。

功能化机制

已经对吲哚和吲哚嗪衍生物的功能化机制进行了研究 . 了解这种机制可以帮助开发更有效的合成策略。

药物/临床试验

目前有几种吲哚和吲哚嗪衍生物正在进行药物/临床试验 . 鉴于大量已批准的含吲哚药物,可以得出结论,吲哚和吲哚嗪衍生物为未来如何利用吡咯支架作为对抗各种疾病的生物活性分子提供了视角 .

合成有机化学

安全和危害

未来方向

Indolizine derivatives, including “2-(4-Methoxyphenyl)indolizine”, have a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . The future directions in this field could involve the development of novel approaches for the synthesis of indolizine and its derivatives .

作用机制

Target of Action

2-(4-Methoxyphenyl)indolizine is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine and its derivatives have been found to exhibit a variety of potential biological activities . .

Mode of Action

It’s known that indolizine derivatives can bind with high affinity to multiple receptors , which could suggest a similar mode of action for 2-(4-Methoxyphenyl)indolizine.

Biochemical Pathways

Indolizine derivatives are known to have a variety of potential biological activities , suggesting they may interact with multiple biochemical pathways.

Result of Action

Indolizine derivatives are known to exhibit a variety of potential biological activities , suggesting that 2-(4-Methoxyphenyl)indolizine may have similar effects.

Action Environment

生化分析

Biochemical Properties

2-(4-Methoxyphenyl)indolizine plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as vascular endothelial growth factor (VEGF) and neuropilin-1 (NRP1), exhibiting potential inhibitory effects . These interactions are significant as they can influence angiogenesis and other cellular processes. Additionally, 2-(4-Methoxyphenyl)indolizine has shown interactions with phosphodiesterase V, histamine H3 receptors, and bromodomains BAZ2A and BAZ2B . These interactions suggest that the compound can modulate various signaling pathways and cellular functions.

Cellular Effects

The effects of 2-(4-Methoxyphenyl)indolizine on cells are diverse and profound. It has been observed to exhibit cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent . The compound influences cell signaling pathways by interacting with key receptors and enzymes, leading to alterations in gene expression and cellular metabolism. For instance, its interaction with VEGF and NRP1 can impact angiogenesis, a critical process in tumor growth and metastasis . Furthermore, 2-(4-Methoxyphenyl)indolizine’s effects on phosphodiesterase V and histamine H3 receptors suggest its potential role in modulating inflammatory responses and neurotransmission .

Molecular Mechanism

At the molecular level, 2-(4-Methoxyphenyl)indolizine exerts its effects through various binding interactions and enzyme modulations. The compound’s ability to inhibit VEGF and NRP1 is particularly noteworthy, as these interactions can disrupt angiogenic signaling pathways . Additionally, its binding to phosphodiesterase V and histamine H3 receptors indicates a mechanism involving the modulation of cyclic nucleotide levels and histamine signaling, respectively . These molecular interactions result in changes in gene expression and cellular responses, contributing to the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methoxyphenyl)indolizine have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies

Dosage Effects in Animal Models

The effects of 2-(4-Methoxyphenyl)indolizine vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, indicating a threshold beyond which the compound’s safety is compromised . These findings highlight the importance of dosage optimization in potential therapeutic applications of 2-(4-Methoxyphenyl)indolizine.

Metabolic Pathways

2-(4-Methoxyphenyl)indolizine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound’s interactions with enzymes such as phosphodiesterase V and histamine H3 receptors suggest its involvement in pathways related to cyclic nucleotide metabolism and histamine signaling . These interactions can affect metabolic flux and the levels of various metabolites, contributing to the compound’s overall biological effects.

Transport and Distribution

Within cells and tissues, 2-(4-Methoxyphenyl)indolizine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 2-(4-Methoxyphenyl)indolizine is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-(4-Methoxyphenyl)indolizine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-(4-Methoxyphenyl)indolizine exerts its effects in the appropriate cellular context, enhancing its efficacy and specificity.

属性

IUPAC Name |

2-(4-methoxyphenyl)indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-15-7-5-12(6-8-15)13-10-14-4-2-3-9-16(14)11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMVZZLEJULVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323975 | |

| Record name | 2-(4-methoxyphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7496-82-4 | |

| Record name | NSC405331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B1604621.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide](/img/structure/B1604630.png)